3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOJUZSDAFSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
The applications of 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid are discussed in the context of chemical synthesis and pharmaceutical research .
Chemical Information
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is a chemical compound with the following identifiers :
- CAS Number : 300664-44-2
- MDL No. : MFCD00831792
- IUPAC Name : 4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid
- Molecular Formula : C11H12FNO3
- Molecular Weight : 225.22
Physicochemical Properties
Applications
- Pharmaceutical Intermediates This compound can be employed in the synthesis of pharmaceutical products .
- Synthesis of Pyridopyrimidine Derivatives 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid can be used as a building block in the synthesis of more complex molecules, such as pyrido[2,3-d]pyrimidine derivatives .
- Modulators of RXFP1 Receptors Derivatives of cyclohexane-1-carboxylic acid, which are structurally related, have been investigated as modulators of RXFP1 receptors for the treatment of heart failure .
- Reagent for Peroxyoxalate Chemiluminescence Detection Fluoro- derivatives are used as labelling reagents for peroxyoxalate chemiluminescence detection and its application to the determination of the beta-blocker metoprolol in serum by high-performance liquid chromatography .
- PPARalpha/gamma dual agonist Propionic acid is used in the synthesis of PPARalpha/gamma dual agonist, and was investigated for its very different effects on insulin resistance and dyslipidemia in .
Mechanism of Action
The mechanism of action of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted aromatic ring and carbamoyl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Acidity : Fluorine and trifluoromethyl groups lower the carboxylic acid’s pKa, enhancing solubility in physiological conditions .
Synthetic Optimization: Intermediate selection (e.g., thiourea derivatives) improves yield and purity in carbamoylpropanoic acid synthesis .
Biological Relevance : Aromatic and heterocyclic substituents correlate with cytotoxic and enzymatic activities, guiding drug design .
Biological Activity
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, also known as CAS No. 300664-44-2, is an organic compound notable for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a propanoic acid backbone with a carbamoyl group attached to a 4-fluoro-2-methylphenyl moiety. Its structural formula can be represented as follows:
The biological activity of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), impacting folate metabolism and cell proliferation.
- Receptor Modulation : It may interact with receptors associated with inflammatory responses or cancer progression, potentially modulating signaling pathways that regulate cell growth and apoptosis.
| Property | Description |
|---|---|
| Molecular Weight | 209.24 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| pKa | Approximately 4.5 (indicative of acidity) |
| Lipophilicity | Moderate (influenced by the fluoro and methyl groups) |
Antitumor Activity
Research indicates that 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid may exhibit antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory effects in animal models. It appears to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
- Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in significant reduction in joint swelling and pain scores compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid suggests moderate absorption and distribution characteristics:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-fluoro-2-methylaniline with a propanoic acid derivative bearing a reactive carbonyl group. For example, carbamoylation using carbonyldiimidazole (CDI) or thionyl chloride to activate the carboxylic acid intermediate. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to activated acid), reaction temperature (0–25°C), and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC or HPLC ensures purity >95% .
Q. How should researchers handle and store 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid to ensure stability and prevent degradation?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. For short-term use, desiccators with silica gel are sufficient. Handling should occur in a fume hood with PPE (gloves, lab coat) due to potential irritancy. Stability assessments via accelerated degradation studies (40°C/75% RH for 14 days) can identify susceptibility to heat and moisture .
Advanced Research Questions
Q. What structural features of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid contribute to its biological activity as a GPR40 agonist, and how do modifications at the phenyl or propanoic acid moieties affect receptor binding?
- Methodological Answer : The fluorine atom at the 4-position and methyl group at the 2-position on the phenyl ring enhance lipophilicity and steric interactions with GPR40’s hydrophobic binding pocket. The propanoic acid moiety forms hydrogen bonds with Arg211 and Asn244 residues. Modifications, such as replacing fluorine with chlorine or elongating the carboxylic acid chain, reduce potency by altering electronic properties and steric fit. Docking studies (AutoDock Vina) and alanine-scanning mutagenesis validate these interactions .
Q. How do metabolic pathways of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid in model organisms influence its pharmacokinetic profile, and what analytical techniques are suitable for tracking its metabolites?
- Methodological Answer : In vivo, phase I metabolism involves hepatic CYP450-mediated oxidation, while phase II includes glucuronidation/sulfation of the carboxylic acid group. Major metabolites like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and its conjugates are identified using LC-MS/MS (Q-Exactive Orbitrap) with stable isotope labeling. Pharmacokinetic parameters (Cmax, t1/2) are assessed via plasma sampling in rodents, followed by non-compartmental analysis (WinNonlin) .
Q. What contradictory findings exist in the literature regarding the in vitro vs. in vivo efficacy of 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, and how can researchers design experiments to resolve these discrepancies?
- Methodological Answer : Discrepancies arise from differences in bioavailability (e.g., poor intestinal absorption) or species-specific metabolic rates. In vitro assays (HEK293 cells transfected with human GPR40) may show EC50 = 50 nM, while murine models exhibit reduced glucose-lowering effects. To resolve this, researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
